![molecular formula C15H19N3OS B5644531 N-cyclopentyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5644531.png)
N-cyclopentyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as those involving benzimidazole derivatives and thioacetamide functionalities, often involves cyclization reactions, electrophilic substitution, and condensation processes. For instance, the cyclization of [(4- or 5-Substituted-2-benzimidazolyl) thio] acetic acids to thiazolo benzimidazolones showcases a method that might be analogous to the synthesis of the compound of interest (Tanaka, Ino, & Murakami, 1981).
Molecular Structure Analysis
The structural analysis of compounds containing benzimidazole and thioacetamide groups typically employs techniques such as IR, NMR, and mass spectrometry. These methods help elucidate the molecular framework and the orientation of substituents around the core structure, providing insights into the compound's chemical behavior and interaction potential with biological targets (Abbasi et al., 2018).
Chemical Reactions and Properties
Compounds similar to "N-cyclopentyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide" participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the functional groups present. Their chemical properties are influenced by the benzimidazole nucleus, known for its stability and reactivity towards electrophiles, and the thioacetamide part, which can undergo hydrolysis, providing a versatile chemistry for further functionalization and application in synthesis (Ramalingam, Ramesh, & Sreenivasulu, 2019).
properties
IUPAC Name |
N-cyclopentyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10-6-7-12-13(8-10)18-15(17-12)20-9-14(19)16-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGYFLBSCFVUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322557 |
Source
|
Record name | N-cyclopentyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678830 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
352692-69-4 |
Source
|
Record name | N-cyclopentyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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